
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is an organic compound that belongs to the class of substituted benzaldehydes This compound features a benzaldehyde core substituted with benzoyloxy, bromo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- can be achieved through a multi-step process involving the introduction of the benzoyloxy, bromo, and methoxy groups onto the benzaldehyde core. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced by reacting the brominated benzaldehyde with sodium methoxide in methanol.
Benzoylation: The benzoyloxy group can be introduced by reacting the methoxylated product with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzoyloxy)-3-bromo-2-methoxybenzoic acid.
Reduction: 5-(Benzoyloxy)-3-bromo-2-methoxybenzyl alcohol.
Substitution: 5-(Benzoyloxy)-3-amino-2-methoxybenzaldehyde or 5-(Benzoyloxy)-3-thio-2-methoxybenzaldehyde.
Scientific Research Applications
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, simpler in structure without the additional substituents.
3-Bromo-2-methoxybenzaldehyde: Lacks the benzoyloxy group.
5-(Benzoyloxy)benzaldehyde: Lacks the bromo and methoxy groups.
Uniqueness
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is unique due to the combination of substituents, which can impart distinct chemical and biological properties
Properties
CAS No. |
147067-67-2 |
|---|---|
Molecular Formula |
C15H11BrO4 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
(3-bromo-5-formyl-4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-14-11(9-17)7-12(8-13(14)16)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
ZBQNLZNSAMJMBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)OC(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
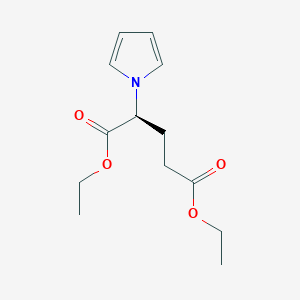
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
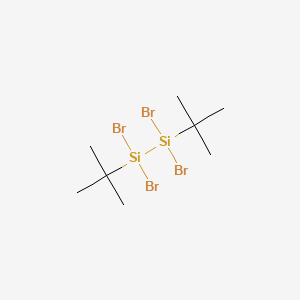
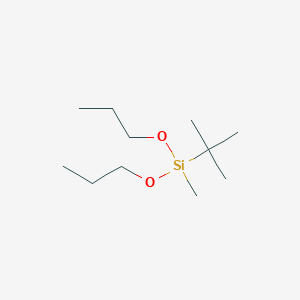
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
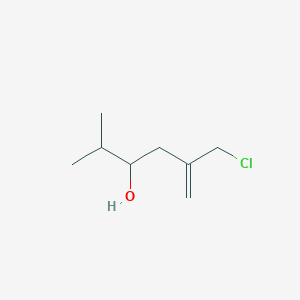
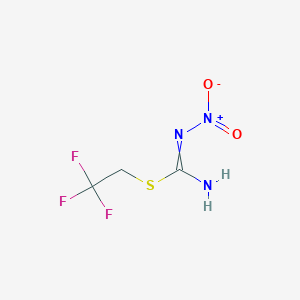
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
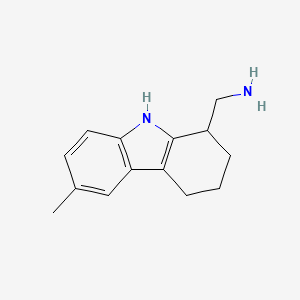
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
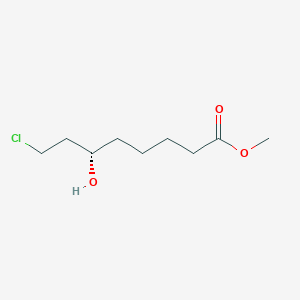
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
